An In-depth Technical Guide to the Physicochemical Properties and Stability of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
An In-depth Technical Guide to the Physicochemical Properties and Stability of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Foreword
In the realm of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical and stability characteristics is not merely a regulatory requirement but a fundamental necessity for success. These properties govern a compound's behavior from synthesis and formulation through to its ultimate biological effect. This technical guide offers a detailed examination of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile, a compound featuring the versatile hydantoin scaffold. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the well-documented chemistry of the hydantoin ring system to provide a robust predictive profile. Our goal is to furnish researchers, medicinal chemists, and formulation scientists with the critical insights and methodologies required to effectively work with this compound, anticipate its challenges, and unlock its full potential.
Molecular and Structural Characterization
A precise understanding of the molecular identity is the bedrock of all subsequent chemical and biological investigations. This section details the fundamental structural and identifying characteristics of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile.
Chemical Identity
The core structure consists of a hydantoin (2,5-dioxoimidazolidine) ring linked to a benzonitrile group via a methylene bridge at the N-1 position.
| Identifier | Value | Source |
| IUPAC Name | 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile | N/A |
| Molecular Formula | C₁₁H₉N₃O₂ | Calculated |
| Molecular Weight | 215.21 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=O)CNC2=O)C#N | N/A |
| InChI Key | InChIKey=XJLXINKUPBCXGE-UHFFFAOYSA-N | N/A |
Note: Data for a closely related analog, 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, includes a molecular formula of C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol .[1]
Spectroscopic Profile (Predicted)
Structural confirmation relies on a suite of spectroscopic techniques. Based on the constituent functional groups, the following spectral characteristics are anticipated:
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¹H NMR: Distinct signals are expected for the aromatic protons of the benzonitrile ring (typically in the δ 7.5-8.0 ppm range), a singlet for the methylene bridge protons (-CH₂-), and signals for the methylene protons (-CH₂-) and the N-H proton of the hydantoin ring.
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¹³C NMR: Characteristic resonances for the nitrile carbon (C≡N), the two carbonyl carbons (C=O) of the hydantoin ring, and the carbons of the aromatic ring and methylene groups are expected. For related bridged hydantoins, the carbonyl carbons appear at approximately δ=155 ppm and δ=174 ppm.[2]
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Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak for the nitrile (C≡N) stretch (around 2230 cm⁻¹), strong absorptions for the two carbonyl (C=O) groups of the hydantoin ring (around 1700-1780 cm⁻¹), and N-H stretching vibrations (around 3200-3300 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, corresponding to the molecular formula C₁₁H₉N₃O₂.
Physicochemical Properties
The physicochemical parameters of a molecule are critical for predicting its behavior in both chemical and biological systems, influencing solubility, permeability, and formulation design.
Physical State and Appearance
Based on related compounds, 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile is expected to be a solid at room temperature.
Solubility
The molecule possesses both polar (hydantoin ring, nitrile) and non-polar (benzene ring) features, suggesting a mixed solubility profile.
Table 2.1: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly to slightly soluble | The polar hydantoin moiety with its hydrogen bond donors and acceptors will contribute to aqueous solubility, but this is counteracted by the hydrophobic benzonitrile portion.[3][4] |
| DMSO, DMF | Soluble | These polar aprotic solvents are generally effective at dissolving a wide range of organic compounds, including those with multiple hydrogen bonding sites. |
| Methanol, Ethanol | Slightly to moderately soluble | Polar protic solvents that can engage in hydrogen bonding with the hydantoin ring. |
| Dichloromethane, Chloroform | Sparingly soluble | The overall polarity of the molecule may limit its solubility in non-polar solvents. |
Experimental Protocol: Thermodynamic Solubility Assessment
This method determines the equilibrium solubility of a compound, which is critical for pre-formulation studies.
Materials:
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4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
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Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol)
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HPLC system with a validated quantitative method
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Orbital shaker with temperature control
-
Centrifuge and/or 0.45 µm syringe filters
Procedure:
-
Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. This ensures a saturated solution is formed.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, visually confirm that excess solid remains.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC method against a standard curve.
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensures that the solution is truly saturated, representing the thermodynamic solubility limit.
-
Extended Equilibration Time (24-48h): Guarantees that the dissolution process has reached a true equilibrium state.
-
Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.
-
Filtration/Centrifugation: This step is critical to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The presence of the benzonitrile group suggests a moderate to high lipophilicity.
Acidity (pKa)
The hydantoin ring contains an N-H proton at the N-3 position, which is weakly acidic. The pKa of the parent hydantoin is approximately 9.0.[5] The presence of the electron-withdrawing benzonitrile group attached to the N-1 position is unlikely to significantly affect the acidity at the distal N-3 position. Therefore, a pKa value in the range of 8.5-9.5 can be anticipated.
Chemical Stability
Understanding the stability of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile is essential for defining its shelf-life, storage conditions, and compatible formulation excipients. The primary site of instability is expected to be the hydantoin ring.
pH-Dependent Stability (Hydrolysis)
The hydantoin ring is a cyclic ureide and is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which can lead to ring-opening.[6]
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Acidic Conditions: Acid-catalyzed hydrolysis can lead to the cleavage of the amide bonds within the hydantoin ring.
-
Alkaline Conditions: Base-catalyzed hydrolysis is often more rapid, leading to the formation of a hydantoic acid derivative.
Diagram: Hydrolytic Degradation of the Hydantoin Ring
Caption: General pathway for acid- and base-catalyzed hydrolytic degradation.
Thermal and Photochemical Stability
As with many complex organic molecules, exposure to high temperatures and UV light can promote degradation.[6] Photostability testing is crucial to determine if the compound requires protection from light.
Experimental Protocol: Forced Degradation Study
This study is designed to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.
Materials:
-
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Controlled temperature/humidity and photostability chambers
-
HPLC-UV/MS system
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Set Up Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl and heat at 60-80 °C.
-
Alkaline: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative: Dilute the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C).
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines, alongside a dark control.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before analysis.
-
Analysis: Analyze all samples by a gradient HPLC method with a photodiode array (PDA) detector to track peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected.
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following precautions are recommended:
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Storage: The compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration is advisable.
-
Formulation: When preparing solutions, especially aqueous ones, the pH should be maintained in the neutral to slightly acidic range (pH 5-7) to minimize hydrolysis. The use of buffers is highly recommended.
-
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Safety data for a similar compound indicates potential for acute oral toxicity and eye irritation.
Conclusion
While direct experimental data on 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile is scarce, a robust working profile can be constructed based on the well-established chemistry of the hydantoin ring and data from closely related analogs. The compound is predicted to be a solid with limited aqueous solubility and a susceptibility to hydrolytic degradation under strong acidic and alkaline conditions. The provided protocols offer a clear path for experimentally determining its precise physicochemical properties and for rigorously defining its stability profile. This foundational knowledge is indispensable for any researcher or developer aiming to utilize this compound in a scientific or pharmaceutical context, ensuring data integrity and guiding successful formulation and development strategies.
References
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Sonar, V. N., et al. (2008). (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2122. [Link]
- López, C. A., & Trigo, G. G. (1985). "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
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ResearchGate (n.d.). Physicochemical properties and pharmacokinetic data of the studied compounds. Retrieved from [Link]
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Miyazaki, H., Nambu, K., Minaki, Y., & Arita, T. (1979). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 27(3), 785-793. [Link]
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PubChem (n.d.). 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
- Miteva, D., & Zlatkov, A. (2020). Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR, 1-5.
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ResearchGate (n.d.). Effect of temperature and pH on ErtD ( hydantoin-5-propionic acid... ). Retrieved from [Link]
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Tomasic, T., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(19), 4478. [Link]
- Sonar, V. N., et al. (2008). (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemeth-yl)-1H-indol-1-ylmeth-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2122.
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ResearchGate (n.d.). Recent Developments in Hydantoin Chemistry. Retrieved from [Link]
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Cativiela, C., et al. (2020). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Molecules, 25(23), 5583. [Link]
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Argent, S. P., et al. (2021). Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds. Chemical Science, 12(6), 2091-2096. [Link]
